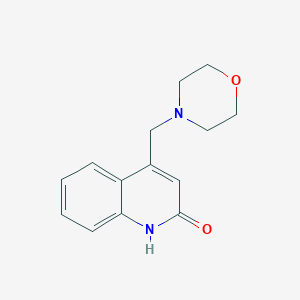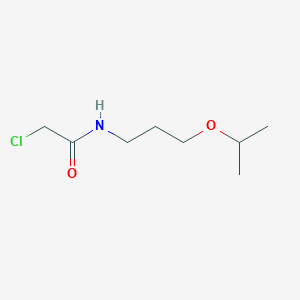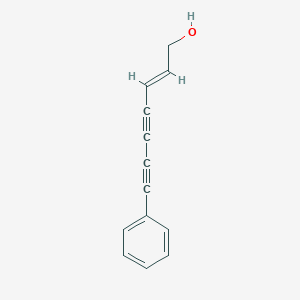
7-Phenyl-2-heptene-4,6-diyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-2-heptene-4,6-diyn-1-ol, also known as PD-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PD-1 belongs to the family of alkynols, which are known for their unique chemical properties and diverse biological activities.
Applications De Recherche Scientifique
Applications in Metabolic Studies
- 7-Phenyl-2-heptene-4,6-diyn-1-ol, as a compound, could be related to the study of metabolic pathways and the bioavailability of similar phenolic compounds. For instance, research has explored the metabolism of flavan-3-ols, compounds structurally related to phenolic substances, and their absorption and biotransformation in humans. Such studies have shed light on the metabolic fate of these compounds, identifying metabolites in blood, urine, and feces (Wiese et al., 2015). These findings contribute to understanding the biological effects and health implications of phenolic compounds, potentially including 7-Phenyl-2-heptene-4,6-diyn-1-ol.
Applications in Biomonitoring and Exposure Assessment
- Compounds similar to 7-Phenyl-2-heptene-4,6-diyn-1-ol have been utilized in studies aimed at assessing exposure to environmental chemicals, such as phthalates and isocyanates. For example, research has been conducted on the urinary excretion of specific metabolites after exposure to certain phthalates, providing insights into human exposure and the potential health risks associated with these chemicals (Leng et al., 2014). Additionally, compounds in the same chemical family have been used to understand dermal and inhalation exposure to chemicals like methylene bisphenyl isocyanate (MDI), aiding in the assessment of occupational exposure and associated health risks (Liljelind et al., 2010).
Applications in Therapeutic Research
- Although information directly related to 7-Phenyl-2-heptene-4,6-diyn-1-ol is limited, structurally or functionally related compounds have been researched for their therapeutic applications. For example, studies have been conducted on the therapeutic effects of certain phenyl-substituted compounds in treating conditions like glaucoma, highlighting their potential in modulating intraocular pressure and improving patient outcomes (Toris et al., 1993).
Propriétés
Numéro CAS |
13641-62-8 |
|---|---|
Nom du produit |
7-Phenyl-2-heptene-4,6-diyn-1-ol |
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
(E)-7-phenylhept-2-en-4,6-diyn-1-ol |
InChI |
InChI=1S/C13H10O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h3-4,6-8,10-11,14H,12H2/b8-3+ |
Clé InChI |
ZCVJXGJSBVZTMM-FPYGCLRLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C#CC#C/C=C/CO |
SMILES |
C1=CC=C(C=C1)C#CC#CC=CCO |
SMILES canonique |
C1=CC=C(C=C1)C#CC#CC=CCO |
Synonymes |
7-PHENYL-4,6-DIYN-HEPT-2-EN-1-OL |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



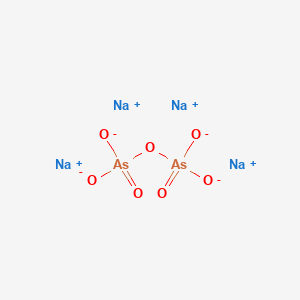


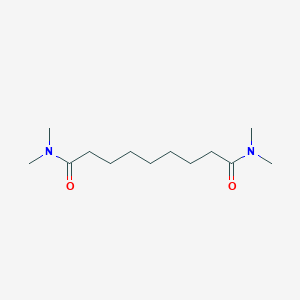

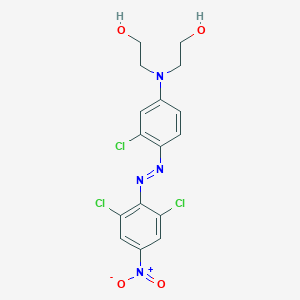

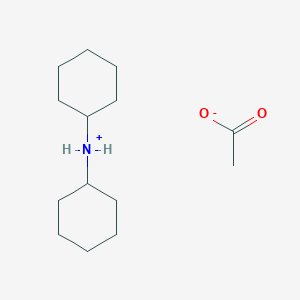
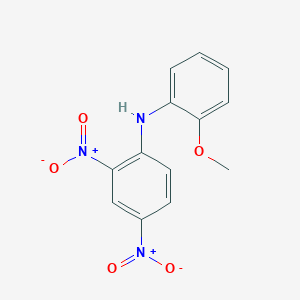
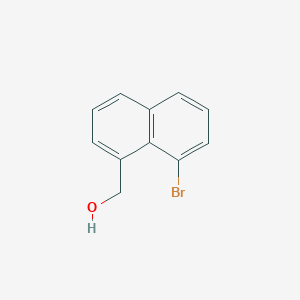

![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
